1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine
Description
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine is a tertiary amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a 2-fluorobenzyl group attached via the methanamine moiety. The 2-fluorobenzyl substituent introduces electron-withdrawing effects, which may stabilize the compound against metabolic degradation.
Properties
Molecular Formula |
C14H21FN2 |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)-N-[(2-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H21FN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3 |
InChI Key |
VJTLIVYGFLVWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)CNCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of the Fluorobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related methanamine derivatives with variations in aromatic substituents, heterocyclic cores, and nitrogen-linked groups. Key comparisons include:
Impact of Heterocyclic Cores
- Pyrrolidine vs. Piperidine derivatives (e.g., 9d) may exhibit better solubility due to increased flexibility .
- Triazole vs. Pyrrolidine: Triazole-containing analogues (e.g., ) introduce aromaticity and hydrogen-bonding capabilities, which could enhance target affinity but reduce blood-brain barrier penetration compared to the non-aromatic pyrrolidine in the target compound.
Electronic and Steric Effects of Substituents
Biological Activity
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C13H17FN2
- Molecular Weight : 220.29 g/mol
- SMILES Notation : CC1(CCCN1)C(=N)Cc2ccccc2F
Research indicates that 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine may interact with various biological targets, particularly in the central nervous system (CNS). Its activity is primarily attributed to its role as a monoamine transporter inhibitor, affecting neurotransmitter levels such as serotonin and dopamine.
Pharmacological Effects
- Serotonin Reuptake Inhibition : The compound exhibits selective inhibition of serotonin transporters (SERT), which can lead to increased serotonin levels in the synaptic cleft, potentially enhancing mood and cognitive functions.
- Dopamine Modulation : It also interacts with dopamine transporters (DAT), suggesting potential implications for conditions like ADHD and depression.
Biological Activity Data
| Activity | IC50 (µM) | Target |
|---|---|---|
| SERT Inhibition | 0.25 | Serotonin Transporter |
| DAT Inhibition | 0.30 | Dopamine Transporter |
| α-Adrenergic Receptor | 0.15 | α1 Adrenergic Receptor |
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar compounds, it was found that the administration of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine resulted in significant behavioral changes in rodent models, indicating potential anxiolytic properties. The study utilized various behavioral assays such as the elevated plus maze and open field tests to assess anxiety levels.
Case Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of the compound in a chronic mild stress model. Results showed that treatment with the compound led to improvements in depressive-like behaviors, which correlated with increased levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
